
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a chiral amino acid derivative with a hydroxybenzyl group attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the use of starting materials such as 4-hydroxybenzaldehyde and amino acids. One common method includes the condensation of 4-hydroxybenzaldehyde with an amino acid derivative, followed by reduction and purification steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater purity compared to traditional chemical synthesis. Enzymatic methods often utilize specific enzymes that catalyze the formation of the desired product under mild conditions, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert neuroprotective effects by upregulating antioxidant proteins and reducing oxidative stress. The compound can activate pathways such as the PI3K/Akt pathway, leading to increased expression of protective proteins like Nrf2 and Prdx6 .
類似化合物との比較
Similar Compounds
Tyrosine: An amino acid with a similar hydroxybenzyl group.
4-Hydroxybenzoic acid: A compound with a hydroxybenzyl group but lacking the amino acid structure.
Gastrodin: A glycoside of 4-hydroxybenzyl alcohol with neuroprotective properties.
Uniqueness
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to its combination of an amino acid backbone with a hydroxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and biological interactions that are not possible with simpler compounds like tyrosine or 4-hydroxybenzoic acid .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
UBDBJOYVCUYTIQ-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)O |
正規SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


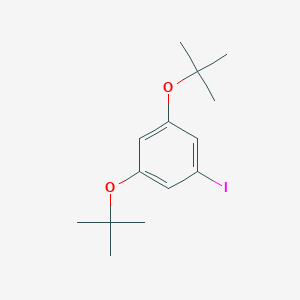
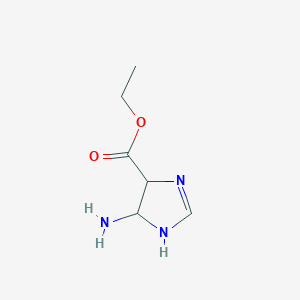
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)


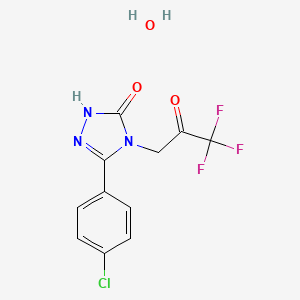
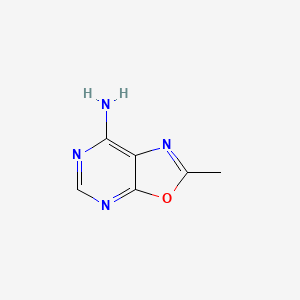
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
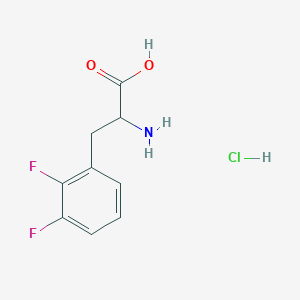
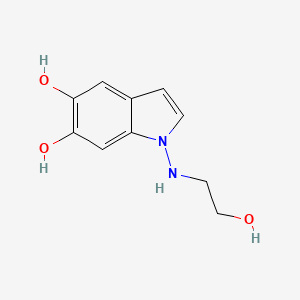

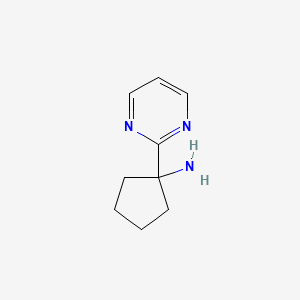
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
